molecular formula C23H17Cl2N3O2 B11549714 N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

Cat. No.: B11549714
M. Wt: 438.3 g/mol
InChI Key: GMTVCAWHSITDGR-UVHMKAGCSA-N
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Description

N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound characterized by the presence of a furan ring, a naphthalene moiety, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation of 5-(2,4-dichlorophenyl)furan-2-carbaldehyde with 2-(naphthalen-1-yl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring and the hydrazide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed bioactivity. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide
  • N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(naphthalen-2-yl)amino]acetohydrazide

Uniqueness

N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is unique due to the presence of both a furan ring and a naphthalene moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H17Cl2N3O2

Molecular Weight

438.3 g/mol

IUPAC Name

N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C23H17Cl2N3O2/c24-16-8-10-19(20(25)12-16)22-11-9-17(30-22)13-27-28-23(29)14-26-21-7-3-5-15-4-1-2-6-18(15)21/h1-13,26H,14H2,(H,28,29)/b27-13+

InChI Key

GMTVCAWHSITDGR-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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